N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
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Overview
Description
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine: is a heterocyclic compound containing an oxadiazole ring The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Acylhydrazides: One common method involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification.
Oxidative Cleavage: Another method involves the oxidative cleavage of Csp3-H bonds in hydrazides with methyl ketones, using potassium carbonate as a base.
Photoredox-Mediated Cascade Cyclization: This method uses an organo acridinium photocatalyst and a cobaloxime catalyst to achieve oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Iodine, potassium carbonate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the compound, often with hydrogen added to the nitrogen atoms.
Substitution: Substituted oxadiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antibacterial and Antifungal Agents: Compounds containing the oxadiazole ring have shown significant antibacterial and antifungal activities.
Anticancer Agents: Some derivatives have been investigated for their potential anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
- N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- [(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid
Uniqueness: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethanamine group also provides additional sites for chemical modification, potentially enhancing its versatility in various applications.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-7-4-6-9-8-5(2)10-6/h7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNTVYHOUDUBKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN=C(O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649165 |
Source
|
Record name | N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-30-3 |
Source
|
Record name | N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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